molecular formula C7H8BrNO2 B13024223 2-Amino-6-bromo-3-methoxyphenol

2-Amino-6-bromo-3-methoxyphenol

Katalognummer: B13024223
Molekulargewicht: 218.05 g/mol
InChI-Schlüssel: JXMUVVFYKQXORL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-bromo-3-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group at the second position, a bromine atom at the sixth position, and a methoxy group at the third position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-3-methoxyphenol can be achieved through several synthetic routes. One common method involves the bromination of 3-methoxyphenol followed by the introduction of an amino group. The reaction conditions typically involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting bromo compound is then subjected to amination using ammonia or an amine source under suitable conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Industrial production methods also focus on minimizing waste and ensuring the safety of the processes involved.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-bromo-3-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the bromo group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: De-brominated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-bromo-3-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-6-bromo-3-methoxyphenol involves its interaction with specific molecular targets and pathways. The amino and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules. The bromine atom can also influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-6-chloro-3-methoxyphenol: Similar structure with a chlorine atom instead of bromine.

    2-Amino-6-fluoro-3-methoxyphenol: Similar structure with a fluorine atom instead of bromine.

    2-Amino-6-iodo-3-methoxyphenol: Similar structure with an iodine atom instead of bromine.

Uniqueness

2-Amino-6-bromo-3-methoxyphenol is unique due to the presence of the bromine atom, which can impart distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interactions with other molecules, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C7H8BrNO2

Molekulargewicht

218.05 g/mol

IUPAC-Name

2-amino-6-bromo-3-methoxyphenol

InChI

InChI=1S/C7H8BrNO2/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,9H2,1H3

InChI-Schlüssel

JXMUVVFYKQXORL-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C=C1)Br)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.